molecular formula C13H14FN3O3 B2610293 3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2097860-45-0

3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2610293
CAS No.: 2097860-45-0
M. Wt: 279.271
InChI Key: HFTKHXPCKUYSPM-UHFFFAOYSA-N
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Description

3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one ( 2097860-45-0) is a synthetic oxazolidinone derivative with a molecular formula of C13H14FN3O3 and a molecular weight of 279.27 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents. Its core structure is based on the oxazolidinone pharmacophore, which is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . Recent scientific literature highlights that structural analogs of this compound, specifically 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have demonstrated potent in vitro antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . Some derivatives have shown activity comparable to the antibiotic linezolid, with additional studies indicating promising antibiofilm activity and a lower potential for resistance development . Furthermore, heteroaromatic compounds featuring similar structural motifs, such as a fluoropyridine group linked to a pyrrolidine, are being investigated in other therapeutic areas, including as Vanin inhibitors for potential applications in inflammatory diseases and oncology . This chemical is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can procure this product in various quantities to support their investigative work in drug discovery and development.

Properties

IUPAC Name

3-[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3/c14-11-7-15-3-1-10(11)12(18)16-4-2-9(8-16)17-5-6-20-13(17)19/h1,3,7,9H,2,4-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTKHXPCKUYSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the reaction of pyridine with fluorinating agents such as N-fluoropyridinium salts . The resulting fluoropyridine is then subjected to further functionalization to introduce the carbonyl group.

The next step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions involving appropriate precursors. Finally, the oxazolidinone ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under suitable conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups .

Mechanism of Action

The mechanism of action of 3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The pyrrolidine and oxazolidinone rings contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Substituents Molecular Formula Key Properties Reference
Target Compound Pyrrolidine-oxazolidinone 3-Fluoropyridine-4-carbonyl C₁₃H₁₃FN₂O₃ High rigidity, fluoropyridine enhances binding to hydrophobic pockets
3-[(3R/S)-1-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one Pyrrolidine-oxazolidinone Pyrimidoindole-fluorinated C₁₈H₁₅FN₄O₂ Binds SARS-CoV-2 NSP3 macrodomain; higher molecular weight reduces bioavailability
(4S)-3-[5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one Oxazolidinone Fluorophenyl-hydroxypentanoyl C₂₀H₁₉FNO₄ Intermediate in chiral synthesis; hydroxyl group improves solubility
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one Oxazolidinone Bromomethyl-fluorophenyl C₁₀H₉BrFNO₂ Bromine enhances electrophilicity for nucleophilic substitution
3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one Pyrrolidine-oxazolidinone None C₇H₁₀N₂O₂ Minimal steric hindrance; used as a scaffold for derivatization

Pharmacokinetic and Bioactivity Insights

  • Target Compound: The 3-fluoropyridine group increases metabolic stability compared to non-fluorinated analogs (e.g., pyridine or phenyl derivatives) due to reduced cytochrome P450-mediated oxidation .
  • Pyrimidoindole Analog (): Exhibits nanomolar affinity for SARS-CoV-2 NSP3 macrodomain but suffers from poor solubility (logP ~3.2), limiting in vivo efficacy .
  • Hydroxypentanoyl Derivative (): The hydroxyl group improves aqueous solubility (logP ~1.8) but reduces membrane permeability, making it more suitable for intravenous formulations .
  • Bromomethyl Analogue () : Bromine enables facile functionalization (e.g., Suzuki coupling), but the compound is prone to hydrolysis under basic conditions .

Biological Activity

The compound 3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one , also referred to by its CAS number 1479634-87-1, has gained attention in recent research for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a pyrrolidine ring and a fluoropyridine moiety, which contributes to its distinctive biological properties. The molecular formula is C10H11FN2O2C_{10}H_{11}FN_{2}O_{2} with a molecular weight of approximately 210.20 g/mol. The presence of the fluorine atom in the pyridine ring enhances the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The fluorine atom plays a significant role in modulating these interactions, which can lead to inhibition or activation of specific biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for tumor growth and survival, particularly those involved in oncogenic signaling pathways.
  • Receptor Modulation : It may interact with receptors that regulate cell proliferation and apoptosis, influencing cancer cell behavior.

Biological Activity

Anticancer Properties : Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity by targeting heat shock protein 90 (HSP90), a molecular chaperone involved in maintaining the stability of various oncogenic proteins. This inhibition leads to the degradation of client proteins associated with cancer progression .

Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by modulating pathways associated with neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of HSP90; reduced tumor growth
NeuroprotectionPotential modulation of neurodegenerative pathways
Enzyme InteractionInhibition of specific enzymes

Case Studies

  • In Vitro Studies on HSP90 Inhibition : A study demonstrated that derivatives of this compound effectively inhibited HSP90 activity in cancer cell lines, leading to decreased viability and increased apoptosis rates. The IC50 values were reported in the low micromolar range, indicating significant potency against tumor cells .
  • Neuroprotective Assays : Research involving neuronal cell cultures showed that treatment with this compound led to reduced oxidative stress markers and improved cell survival rates under conditions mimicking neurodegeneration .

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